molecular formula C20H22N4 B3061001 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine CAS No. 236745-06-5

2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine

Cat. No.: B3061001
CAS No.: 236745-06-5
M. Wt: 318.4 g/mol
InChI Key: DFCVNIYZQBAOIV-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine is a complex organic compound featuring multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the reaction of pyridine derivatives with ethylenediamine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanol: A simpler compound with similar pyridine rings but different functional groups.

    2-(Pyridin-2-yl)methylamine: Another related compound with a single pyridine ring and an amine group.

Uniqueness

2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine is unique due to its multiple pyridine rings and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-4-12-21-18(7-1)10-15-24(17-20-9-3-6-14-23-20)16-11-19-8-2-5-13-22-19/h1-9,12-14H,10-11,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCVNIYZQBAOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573407
Record name 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236745-06-5
Record name 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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